Superior Apelin Receptor Binding Affinity in Human Left Ventricular Myocardium vs. [Pyr1]Apelin-13 and ELA-21
In human left ventricle membrane preparations, ELA-32 (human) demonstrated significantly higher binding affinity (pKi = 9.59 ± 0.08) compared to both the predominant endogenous apelin isoform [Pyr1]apelin-13 (pKi = 8.85 ± 0.04) and the shorter Elabela fragment ELA-21 (pKi = 8.52 ± 0.11) [1]. The difference was statistically significant at P ≤ 0.0001 versus both comparators. In contrast, ELA-11 displayed markedly lower affinity (pKi = 7.85 ± 0.05), indicating that the full-length 32-amino-acid sequence is required for optimal receptor engagement [1].
| Evidence Dimension | Apelin receptor (APJ) binding affinity (pKi) in human left ventricular myocardium |
|---|---|
| Target Compound Data | ELA-32 pKi = 9.59 ± 0.08 |
| Comparator Or Baseline | [Pyr1]apelin-13 pKi = 8.85 ± 0.04; ELA-21 pKi = 8.52 ± 0.11 |
| Quantified Difference | ~5.5-fold higher affinity vs. [Pyr1]apelin-13; ~11.7-fold higher vs. ELA-21 (calculated from ΔpKi of 0.74 and 1.07 log units respectively) |
| Conditions | Human left ventricle tissue membrane preparations, competitive radioligand binding assay using [125I]apelin-13 (0.2 nM), n ≥ 4 |
Why This Matters
Researchers requiring maximum target engagement in human cardiac tissue should select ELA-32 over shorter fragments or apelin isoforms, as the full-length peptide achieves significantly higher receptor occupancy at equimolar concentrations.
- [1] Yang P, Read C, Kuc RE, et al. (2017). Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension. Circulation, 135(12):1160-1173. doi:10.1161/CIRCULATIONAHA.116.023218. View Source
